molecular formula C11H9NO2 B8495151 1-Acetyl-1H-indole-6-carbaldehyde

1-Acetyl-1H-indole-6-carbaldehyde

Cat. No.: B8495151
M. Wt: 187.19 g/mol
InChI Key: CSHGRYNVLZBFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-1H-indole-6-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-acetylindole-6-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-8(14)12-5-4-10-3-2-9(7-13)6-11(10)12/h2-7H,1H3

InChI Key

CSHGRYNVLZBFSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-6-carboxaldehyde (300 mg, 2.07 mmol) in 6.2 mL of dry dichloromethane were added pyridine (0.34 mL, 4.2 mmol), acetic anhydride (1.77 mL, 18.7 mmol), and N,N-dimethylaminopyridine (60 mg, 0.49 mmol) at room temperature, successively. After being stirred at room temperature overnight, the reaction mixture was diluted with ethyl acetate. The solution was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, dried over MgSO4, filtered, and concentrated in vacuo. The resulting solid was rinsed with diethyl ether/hexane to obtain the title compound as a pale orange powder (267 mg, 69%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

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